molecular formula C10H9NO2 B6617064 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde CAS No. 1260664-38-7

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde

Cat. No.: B6617064
CAS No.: 1260664-38-7
M. Wt: 175.18 g/mol
InChI Key: DFNFGLXEXFMRHX-UHFFFAOYSA-N
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Description

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the class of tetrahydroisoquinolines. This compound is characterized by a fused ring system containing both a six-membered benzene ring and a five-membered nitrogen-containing ring. It has garnered significant interest in the scientific community due to its potential biological activities and applications in various fields.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde typically involves the reaction of homophthalic anhydride with imines . This reaction allows for the closure of the isoquinoline ring in one step, introducing desired pharmacophore groups at specific positions . Another common method involves the Pictet-Spengler reaction, where phenylethylamine derivatives react with aldehydes to form the tetrahydroisoquinoline core .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes mentioned above to achieve higher yields and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the scalability and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted tetrahydroisoquinolines, carboxylic acids, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is unique due to its specific substitution pattern and the presence of both an aldehyde and a carbonyl group. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound for research and development .

Biological Activity

1-Oxo-1,2,3,4-tetrahydroisoquinoline-5-carbaldehyde is a heterocyclic compound that belongs to the tetrahydroisoquinoline (THIQ) family. This compound has attracted significant attention in medicinal chemistry due to its diverse biological activities, including antiviral, anti-inflammatory, and neuroprotective effects. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure and Properties

The chemical structure of this compound features a fused ring system composed of a six-membered benzene ring and a five-membered nitrogen-containing ring. This unique arrangement contributes to its reactivity and biological properties.

Antiviral Activity

Research has indicated that this compound exhibits antiviral properties. It has been studied for its potential to inhibit West Nile Virus (WNV) protease activity. A study identified derivatives based on this compound that showed promise as WNV protease inhibitors without affecting mammalian serine proteases, suggesting selectivity in its action .

Neuroprotective Effects

The compound has also been linked to neuroprotective effects. THIQ derivatives have been reported to act as antineuroinflammatory agents. These compounds may modulate central nervous system (CNS) receptor functions and inhibit neuroinflammatory pathways, making them potential candidates for treating neurodegenerative disorders .

Antiparasitic Activity

In vitro studies have demonstrated the antiparasitic activity of THIQ derivatives against resistant strains of Plasmodium falciparum, the causative agent of malaria. These findings highlight the potential of this compound in developing new treatments for parasitic infections .

The biological effects of this compound are believed to be mediated through several mechanisms:

  • Enzyme Inhibition : The compound can inhibit specific enzymes involved in viral replication and inflammation.
  • Receptor Modulation : It may interact with CNS receptors to exert neuroprotective effects.
  • Gene Expression Changes : The compound could influence gene expression related to inflammatory responses and neuronal survival .

Research Findings and Case Studies

StudyFocusFindings
Antiviral ActivityIdentified WNV protease inhibitors with selectivity for viral targets.
Antiparasitic ActivityDemonstrated efficacy against P. falciparum with minimal cytotoxicity.
Neuroprotective EffectsExplored THIQ derivatives for their role in inhibiting neuroinflammation.

Properties

IUPAC Name

1-oxo-3,4-dihydro-2H-isoquinoline-5-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2/c12-6-7-2-1-3-9-8(7)4-5-11-10(9)13/h1-3,6H,4-5H2,(H,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFNFGLXEXFMRHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C2=CC=CC(=C21)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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